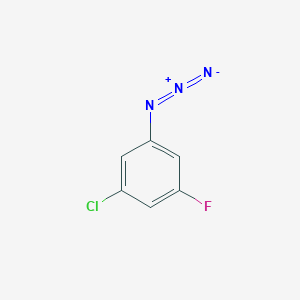

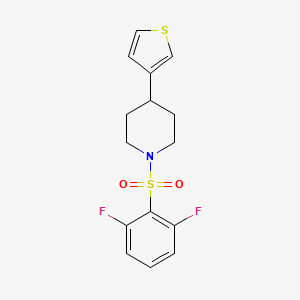

![molecular formula C6H13N3O4S B2802820 Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid CAS No. 1909336-16-8](/img/structure/B2802820.png)

Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, poly (amine esters) were synthesized from the reaction of organotin dichlorides with the dipeptide diglycine . The products were generally high polymers and produced in high yield with yield increasing as the organotin alkyl chain increases in length .Molecular Structure Analysis

The molecular formula of Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid is C6H13N3O4S. Its molecular weight is 223.25.Chemical Reactions Analysis

The reaction of organotin dichlorides with the dipeptide diglycine leads to the formation of poly (amine esters) . Bands characteristic of the formation of the Sn–O– (C=O) and Sn–NH are found in the infrared spectra of the product .Aplicaciones Científicas De Investigación

- Azane exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers explore its potential in mitigating oxidative damage in various biological systems .

- Due to its thiol (sulfanyl) group, Azane can chelate metal ions. Chelation therapy is used to treat heavy metal poisoning or excess metal accumulation in the body. Investigating Azane’s ability to bind to metals like copper, iron, or zinc is an active area of research .

- Scientists investigate Azane as a building block for designing novel drugs. Its unique structure offers opportunities for drug discovery, especially in the context of enzyme inhibitors or antimicrobial agents .

- Azane’s acetyl groups and amino acids make it valuable for studying protein modifications and enzymatic reactions. Researchers use it as a substrate or probe to understand biological processes .

- Azane’s amino acid-like structure allows it to participate in peptide synthesis. It can serve as a component in creating peptides or peptide mimetics for various applications, including drug delivery and diagnostics .

- Azane’s potential as a contrast agent in magnetic resonance imaging (MRI) is under investigation. Its unique chemical properties may enhance imaging resolution and specificity .

Antioxidant Activity

Metal Chelation

Pharmaceutical Development

Biochemical Studies

Peptide Synthesis

Biomedical Imaging

Propiedades

IUPAC Name |

azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S.H3N/c9-4(8-2-6(11)12)1-7-5(10)3-13;/h13H,1-3H2,(H,7,10)(H,8,9)(H,11,12);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDSSWJADOHIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CS.N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

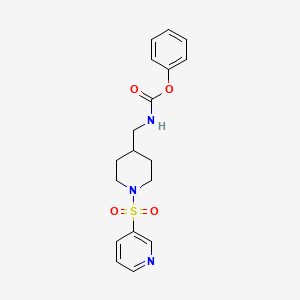

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)

![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)